molecular formula C9H8ClNS B6187765 quinoline-7-thiol hydrochloride CAS No. 2639412-68-1

quinoline-7-thiol hydrochloride

Cat. No. B6187765
CAS RN: 2639412-68-1
M. Wt: 197.7
InChI Key:
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Description

Quinoline-7-thiol hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is a colorless hygroscopic liquid with a strong odor . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . This structure allows quinoline to be employed in various transformations .


Chemical Reactions Analysis

Quinoline and its derivatives have been used in various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Mechanism of Action

While the specific mechanism of action for quinoline-7-thiol hydrochloride is not mentioned in the search results, quinoline and its derivatives have been known to exhibit a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .

Safety and Hazards

Quinoline and its derivatives may pose certain hazards. For instance, they can be toxic if swallowed, harmful in contact with skin, cause skin irritation, and cause serious eye irritation . They are also suspected of causing genetic defects and may cause cancer .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis of quinoline-7-thiol hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloroquinoline", "sodium sulfide", "hydrochloric acid", "ethanol", "sodium hydroxide", "thiophenol" ], "Reaction": [ "2-chloroquinoline is reacted with sodium sulfide in ethanol to form 2-mercaptoquinoline", "2-mercaptoquinoline is then reacted with hydrochloric acid to form quinoline-2-thiol hydrochloride", "quinoline-2-thiol hydrochloride is then reacted with sodium hydroxide to form quinoline-2-thiol", "quinoline-2-thiol is finally reacted with thiophenol in the presence of hydrochloric acid to form quinoline-7-thiol hydrochloride" ] }

CAS RN

2639412-68-1

Molecular Formula

C9H8ClNS

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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